molecular formula C9H16O B6227486 1,3-dicyclopropylpropan-2-ol CAS No. 221137-56-0

1,3-dicyclopropylpropan-2-ol

Cat. No.: B6227486
CAS No.: 221137-56-0
M. Wt: 140.2
InChI Key:
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Description

1,3-Dicyclopropylpropan-2-ol is a cyclic alcohol with the molecular formula C10H16OThis compound is a colorless liquid at room temperature and has a boiling point of 220°C. It is widely used in various scientific experiments and has shown promising results in multiple fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dicyclopropylpropan-2-ol can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethyl magnesium bromide with cyclopropylcarboxaldehyde, followed by hydrolysis. The reaction conditions typically include anhydrous ether as a solvent and a temperature range of -10°C to 0°C.

Industrial Production Methods: Industrial production of this compound often involves the use of cyclopropyl derivatives and Grignard reagents. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1,3-Dicyclopropylpropan-2-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form alkanes or alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Hydrochloric acid or sulfuric acid as catalysts.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alkanes or alcohols.

    Substitution: Halogenated compounds or ethers.

Scientific Research Applications

1,3-Dicyclopropylpropan-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is utilized in the study of enzyme mechanisms and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-dicyclopropylpropan-2-ol involves its interaction with various molecular targets. The hydroxyl group in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclopropyl groups provide steric hindrance, affecting the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

    1,3-Dichloropropan-2-ol: A secondary alcohol with chlorine substituents, used as a solvent and intermediate in chemical synthesis.

    1,3-Dibromopropan-2-ol: Similar to 1,3-dichloropropan-2-ol but with bromine substituents, used in organic synthesis.

Uniqueness: 1,3-Dicyclopropylpropan-2-ol is unique due to its cyclopropyl groups, which provide distinct steric and electronic properties. These features make it a valuable compound in the synthesis of complex molecules and in studying reaction mechanisms.

Properties

CAS No.

221137-56-0

Molecular Formula

C9H16O

Molecular Weight

140.2

Purity

95

Origin of Product

United States

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